molecular formula C10H12N2O2 B119673 Methyl 2-(allylamino)nicotinate CAS No. 157362-04-4

Methyl 2-(allylamino)nicotinate

Cat. No. B119673
M. Wt: 192.21 g/mol
InChI Key: GHNRHBZUGAHBQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(allylamino)nicotinate is a chemical compound with the molecular formula C10H12N2O21. It is used for research purposes and is not intended for human or veterinary use1.



Synthesis Analysis

The synthesis of Methyl 2-(allylamino)nicotinate is not directly available from the search results. However, related compounds such as Nicotine and Methyl nicotinate have been synthesized through various methods23. For instance, Methyl nicotinate was prepared by esterification of nicotinic acid by refluxing with methanol in the presence of concentrated sulphuric acid3.



Molecular Structure Analysis

The molecular structure of Methyl 2-(allylamino)nicotinate is not directly available from the search results. However, the related compound Methyl nicotinate has a molecular weight of 137.1360 and its molecular formula is C7H7NO245.



Chemical Reactions Analysis

Specific chemical reactions involving Methyl 2-(allylamino)nicotinate are not directly available from the search results. However, Methyl nicotinate was synthesized by a simple esterification reaction, comprising reacting nicotinic acid with methanol in the presence of sulphuric acid catalyst3. Also, it was simultaneously assessed with other compounds in a pharmaceutical formulation using a high-performance liquid chromatography–diode array detector (HPLC–DAD) approach6.



Physical And Chemical Properties Analysis

The physical and chemical properties of Methyl 2-(allylamino)nicotinate are not directly available from the search results. However, Methyl nicotinate, a related compound, is a methyl ester of Niacin used as a rubefacient in over-the-counter topical preparations indicated for muscle and joint pain8.


Scientific Research Applications

Antinociceptive Activity

Research by Erharuyi et al. (2015) investigated the synthesis of methyl nicotinate and its antinociceptive activity. Methyl nicotinate exhibited effective peripheral and central antinociceptive activity in mice, suggesting potential applications in pain management Erharuyi et al., 2015.

Biomarker Detection for Tuberculosis

A study by Bairagi et al. (2019) demonstrated the use of cobalt nanoparticles and reduced graphene oxide-based carbon films to voltammetrically detect methyl nicotinate in human blood, an important biomarker of tuberculosis (TB). This suggests its application in early TB detection Bairagi et al., 2019.

Epigenetic Remodeling in Cancer

Ulanovskaya et al. (2013) showed that Nicotinamide N-methyltransferase (NNMT), through its metabolite production, affects the methylation potential of cancer cells, leading to altered epigenetic states and tumorigenesis. This highlights a novel approach for cancer therapy by targeting metabolic pathways Ulanovskaya et al., 2013.

Microvascular Response and Skin Viability

Elawa et al. (2019) investigated the vasodilatory effects of topically applied methyl nicotinate on skin microcirculation. Their findings suggest its utility in assessing microcirculation and skin viability, which could have implications for treating vascular disorders of the skin Elawa et al., 2019.

Synthesis of 1-Azasugars

Zhao et al. (2001) described a method for the asymmetric synthesis of 1-azasugars from methyl nicotinate, highlighting its application in creating glycosidase inhibitors. These inhibitors have potential for treating diseases like diabetes and cancer Zhao et al., 2001.

Predictive Biomarker for NAMPT Inhibitors

Research by Shames et al. (2013) identified that the expression of NAPRT1, which is involved in nicotinic acid metabolism, can serve as a predictive biomarker for the efficacy of NAMPT inhibitors in cancer treatment Shames et al., 2013.

Safety And Hazards

Specific safety and hazards information for Methyl 2-(allylamino)nicotinate is not directly available from the search results. However, for Methyl nicotinate, a related compound, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation. It should not get in eyes, on skin, or on clothing, and ingestion and inhalation should be avoided9.


Future Directions

Specific future directions for Methyl 2-(allylamino)nicotinate are not directly available from the search results. However, Methyl nicotinate, a related compound, is being studied for its potential use in the detection of tuberculosis infection10.


Please note that the information provided is based on the closest related compounds available from the search results and may not fully represent the exact properties of Methyl 2-(allylamino)nicotinate. For a comprehensive analysis of Methyl 2-(allylamino)nicotinate, further research and analysis would be required.


properties

IUPAC Name

methyl 2-(prop-2-enylamino)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-3-6-11-9-8(10(13)14-2)5-4-7-12-9/h3-5,7H,1,6H2,2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNRHBZUGAHBQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(allylamino)nicotinate

Synthesis routes and methods

Procedure details

Methyl 2-chloropyridine-3-carboxylate (5 g) was reacted neat with allylamine (3.1 g) with heating at 140° C. for 4 hours. The volatiles were removed under reduced pressure and the residue chromatographed on silica gel eluting with ethyl acetate in hexane to afford 4.12 g of the title compound. MS (DCl/NH3) m/e 207 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One

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